Raloxifene hydrochloride is a second-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene class of compounds []. It plays a crucial role in scientific research, particularly in studies related to osteoporosis, breast cancer, and flavivirus infections. Its unique ability to act as an estrogen agonist in some tissues while acting as an antagonist in others makes it a valuable tool for investigating estrogen signaling pathways and developing novel therapeutics.
Raloxifene hydrochloride was first described in a European patent application (EP62503) and has since been extensively studied for its pharmacological effects. It is classified as a SERM due to its ability to selectively bind to estrogen receptors, mimicking estrogen's beneficial effects on bone density while antagonizing its effects on breast and uterine tissues. This dual action positions raloxifene as an important alternative to hormone replacement therapy for managing osteoporosis and reducing the risk of breast cancer in certain populations .
The synthesis of raloxifene hydrochloride involves several key steps, often utilizing a multi-step process to ensure high purity and yield. A notable method includes:
Raloxifene hydrochloride has the molecular formula C_{28}H_{27}ClN_{O}_{4}S. Its structure features a benzothiophene core, which contributes to its pharmacological activity. The compound consists of multiple functional groups including hydroxyl, methoxy, and acetoxy groups that are critical for its interaction with estrogen receptors.
The three-dimensional conformation of raloxifene allows for selective binding to estrogen receptors, influencing its efficacy as a SERM .
Raloxifene hydrochloride participates in various chemical reactions during its synthesis:
These reactions are typically conducted under controlled conditions (temperature, solvent choice) to maximize yield and minimize impurities .
Raloxifene exerts its effects by selectively binding to estrogen receptors in various tissues. Its mechanism involves:
This selective modulation leads to beneficial effects on bone health while minimizing risks associated with traditional estrogen therapies .
Raloxifene hydrochloride exhibits several notable physical and chemical properties:
These properties influence both the formulation and delivery of raloxifene in clinical settings .
Raloxifene hydrochloride is primarily used for:
Research continues into additional therapeutic uses, including potential applications in other hormone-related conditions .
Raloxifene Hydrochloride is a benzothiophene-derived selective estrogen receptor modulator (SERM) with the chemical name [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride. Its molecular formula is C₂₈H₂₇NO₄S·HCl, corresponding to a molecular weight of 510.05 g/mol [1] [9]. The compound features a rigid benzothiophene core linked to a piperidinylethoxy phenyl side chain, which confers conformational specificity for estrogen receptor binding [6] [9]. The hydroxyl groups at positions 6 and 4' enable glucuronide conjugation during metabolism, while the basic piperidine side chain facilitates salt formation (hydrochloride) to enhance solubility [7] [10].
Table 1: Physicochemical Properties of Raloxifene Hydrochloride
Property | Value |
---|---|
Molecular Weight | 510.05 g/mol |
Chemical Formula | C₂₈H₂₇NO₄S·HCl |
Melting Point | 144–146°C (decomposes) |
Aqueous Solubility | Sparingly soluble (0.5 mg/mL at 25°C) |
Partition Coefficient (Log P) | 5.9 (hydrophobic) |
pKa | 8.4 (phenolic hydroxyl), 9.9 (piperidinyl) |
Raloxifene Hydrochloride exists as a yellow-green crystalline solid. Its low aqueous solubility arises from extensive aromatic ring systems and hydrophobic side chains. The compound exhibits pH-dependent solubility, with improved dissolution in acidic environments due to protonation of the piperidine nitrogen [7] [10].
Raloxifene Hydrochloride functions as a tissue-specific estrogen receptor modulator by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) isoforms. Its affinity for ERα (Kd = 0.14 nM) is comparable to estradiol (Kd = 0.21 nM), while its ERβ binding is slightly weaker (Kd = 0.24 nM) [1] [9]. The pharmacodynamic effects stem from ligand-induced conformational changes in estrogen receptors, which alter recruitment of coactivators (e.g., SRC-1) and corepressors (e.g., NCoR) in a tissue-specific manner [1] [6] [9]:
Bone Tissue (Agonist Activity): In osteoblasts, Raloxifene-bound estrogen receptors activate the raloxifene response element (RRE) on DNA, upregulating transforming growth factor-β3 (TGF-β3) production. TGF-β3 suppresses osteoclast differentiation and bone resorption by inhibiting receptor activator of nuclear factor kappa-B ligand (RANKL) signaling. Concurrently, raloxifene reduces interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) synthesis by 30–50%, further curtailing osteoclast activation [1] [6]. This dual action decreases bone turnover markers (osteocalcin, CTX) by 30–40% within 1 year and increases bone mineral density by 1–2% annually in postmenopausal women [6].
Breast and Uterine Tissue (Antagonist Activity): The drug's bulky side chain prevents Helix-12 repositioning in the estrogen receptor ligand-binding domain, creating a steric clash that blocks coactivator binding. This results in estrogen antagonism: in breast epithelium, raloxifene competitively inhibits estradiol-dependent proliferation, reducing invasive breast cancer risk by 76% in osteoporosis patients [1] [9]. In the endometrium, it fails to induce proliferation markers (e.g., insulin-like growth factor-1), showing negligible uterotrophic effects [1] [6].
Lipid Metabolism (Partial Agonism): Hepatic effects include LDL-cholesterol reduction (12% decrease) via upregulation of LDL receptors, mimicking estradiol. However, unlike estradiol, it lacks triglyceride-elevating effects due to absent activation of apolipoprotein C-III synthesis [1] [10].
Absorption
Raloxifene Hydrochloride is orally administered with an absolute bioavailability of 2% due to extensive first-pass glucuronidation. Approximately 60% of an oral dose is absorbed, reaching peak plasma concentration (Cₘₐₓ) in 6–8 hours. Food intake does not significantly alter absorption, but high-fat meals increase Cₘₐₓ by 28% [1] [7] [10]. Enterohepatic recirculation contributes to secondary plasma concentration peaks at 24–48 hours post-dose [7] [10].
Distribution
The drug is >95% protein-bound, primarily to albumin (85%) and α₁-acid glycoprotein (10%). Its volume of distribution is 2,348 L/kg, reflecting extensive tissue penetration. Steady-state concentrations are achieved within 28 days of daily dosing. Raloxifene accumulates in bone, liver, and lungs but shows minimal distribution to the central nervous system [1] [7] [10].
Metabolism
Raloxifene undergoes Phase II conjugation via UDP-glucuronosyltransferases (UGT1A1, UGT1A8, UGT1A10) to form raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. The 6-glucuronide is pharmacologically active and accounts for 95% of circulating metabolites. Cytochrome P450 enzymes play negligible roles in metabolism [1] [7] [10].
Excretion
Elimination occurs predominantly via fecal excretion (93%), with <0.2% renal excretion. The terminal half-life averages 32.5 hours due to enterohepatic recycling. Renal impairment significantly alters pharmacokinetics: patients with creatinine clearance <50 mL/min exhibit 2-fold higher AUC (35.1 vs. 20.5 h·ng/mL per mg/kg) and 40% reduced clearance (28.5 vs. 48.8 L/h/kg) compared to healthy subjects [1] [7].
Table 2: Pharmacokinetic Parameters in Renal Impairment
Parameter | Healthy Subjects | Renally Impaired Subjects | Change |
---|---|---|---|
AUC (h·ng/mL per mg/kg) | 20.5 | 35.1 | +71% |
Clearance (L/h/kg) | 48.8 | 28.5 | -42% |
Half-life (hours) | 26.5 | 33.2 | +25% |
Cₘₐₓ (ng/mL) | 0.7 | 1.0 | +43% |
Hepatic impairment data are limited, but reduced glucuronidation capacity is expected to increase systemic exposure [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7